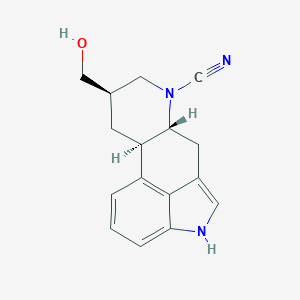
8beta-Hydroxymethyl-6-cyanoergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile typically involves multi-step organic reactions. Common starting materials include ergoline derivatives, which undergo functional group modifications to introduce the hydroxymethyl and carbonitrile groups. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for ergoline derivatives often involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. Specific details about the industrial production of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile would require consultation with industrial chemistry sources.
Analyse Des Réactions Chimiques
Types of Reactions
(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield an aldehyde or carboxylic acid, while reduction of the carbonitrile group may produce a primary amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-migraine and anti-psychotic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as neurotransmission or cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
(8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl and carbonitrile groups may influence its reactivity and interactions with biological targets, distinguishing it from other ergoline derivatives.
Propriétés
IUPAC Name |
(6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-19-7-10(8-20)4-13-12-2-1-3-14-16(12)11(6-18-14)5-15(13)19/h1-3,6,10,13,15,18,20H,4-5,7-8H2/t10-,13-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUNXRBQABBMPI-WDBKCZKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2C1C3=C4C(=CNC4=CC=C3)C2)C#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C#N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550065 |
Source


|
| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108895-69-8 |
Source


|
| Record name | (8beta)-8-(Hydroxymethyl)ergoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
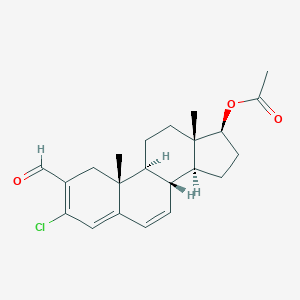

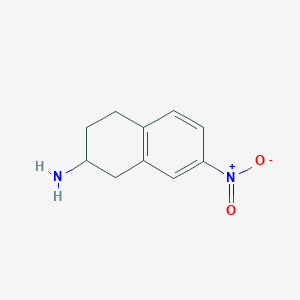
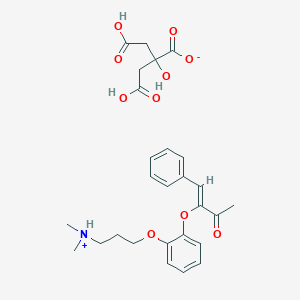
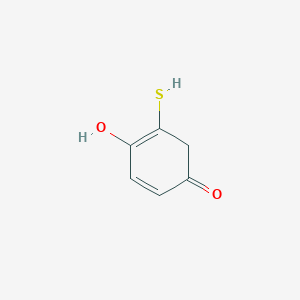

![[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B28665.png)

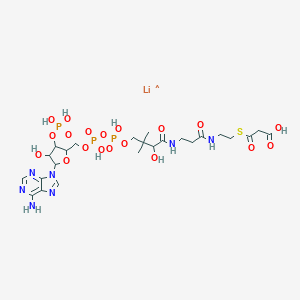
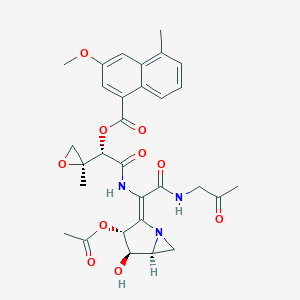
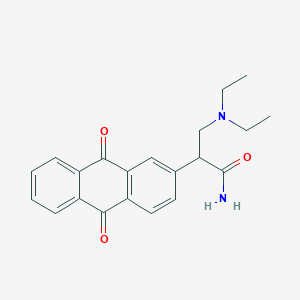
![(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE](/img/structure/B28686.png)
![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)
![rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)
